molecular formula C19H18N4OS B4177059 5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4177059
M. Wt: 350.4 g/mol
InChI Key: KFKHTDIQULUBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 4-(methylthio)aniline to form an intermediate Schiff base, which is then cyclized with a suitable triazole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

    5-(3-methoxyphenyl)-7-[4-(methylsulfonyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: Contains a methylsulfonyl group instead of a methylthio group, which can influence its oxidation state and reactivity.

Uniqueness

The presence of both the methoxy and methylthio groups in 5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE provides unique chemical properties that can be exploited in various applications. These functional groups can participate in specific interactions and reactions that may not be possible with similar compounds lacking these groups.

Properties

IUPAC Name

5-(3-methoxyphenyl)-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-24-15-5-3-4-14(10-15)17-11-18(23-19(22-17)20-12-21-23)13-6-8-16(25-2)9-7-13/h3-12,18H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKHTDIQULUBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
5-(3-METHOXYPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.